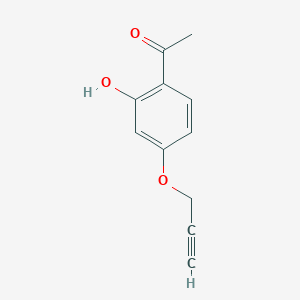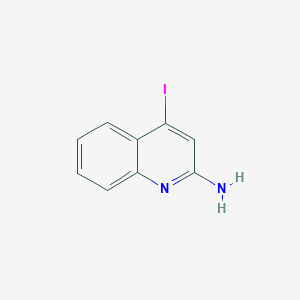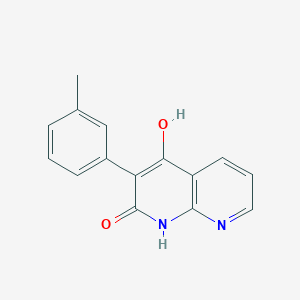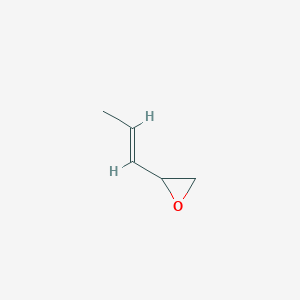
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent oxidative spoilage of fats and oils. TBHQ is a white crystalline powder that has a slightly bitter taste and is soluble in most organic solvents.
Mécanisme D'action
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate acts as an antioxidant by donating a hydrogen atom to free radicals, which stabilizes them and prevents them from causing oxidative damage to cells. Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate also chelates metal ions, which can catalyze the formation of free radicals. The antioxidant activity of Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is dependent on its concentration and the presence of other antioxidants.
Biochemical and Physiological Effects
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has also been shown to modulate the expression of genes involved in oxidative stress and inflammation. However, the exact mechanisms by which Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate exerts these effects are not fully understood, and further research is needed to elucidate its biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a widely used antioxidant in laboratory experiments due to its stability, low toxicity, and relatively low cost. However, Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate can interfere with certain assays, such as those that measure reactive oxygen species or lipid peroxidation, and its effects on cellular signaling pathways can be complex and difficult to interpret.
Orientations Futures
Future research on Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate could focus on its potential applications in medicine, such as its use as an adjunct therapy for cancer or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms by which Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate exerts its biological effects and to optimize its use as an antioxidant in various industries.
Applications De Recherche Scientifique
Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is used as a preservative to prevent the oxidation of fats and oils, which can lead to rancidity and off-flavors. Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has also been studied for its potential use as an antioxidant in polymers, fuels, and lubricants.
Propriétés
IUPAC Name |
tert-butyl 7-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLDUSVFVMFMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700594 | |
| Record name | tert-Butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676254-89-0 | |
| Record name | tert-Butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)


![2-[(4-Formyl-2-iodophenoxy)methyl]benzonitrile](/img/structure/B3330205.png)
![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)
![6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3330217.png)
![5-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3330243.png)




![6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione](/img/structure/B3330268.png)
![(3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B3330276.png)
